2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that features a combination of purine, piperidine, pyrazole, and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Purine Derivative: The synthesis begins with the preparation of the purine derivative. This can be achieved by reacting a suitable purine precursor with a piperidine derivative under controlled conditions.
Attachment of the Piperidine Moiety: The next step involves the attachment of the piperidine moiety to the purine ring. This is usually done through a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is then introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Construction of the Dihydropyridazinone Core: Finally, the dihydropyridazinone core is constructed by reacting the intermediate with a suitable reagent, such as a hydrazine or a hydrazone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
Purine Derivatives: Compounds like adenine and guanine, which are also purine-based, but lack the additional piperidine and pyrazole moieties.
Piperidine Derivatives: Compounds such as piperidine itself or its simple derivatives, which do not have the complex purine and pyrazole structures.
Pyrazole Derivatives: Compounds like pyrazole and its simple derivatives, which are structurally simpler and lack the purine and piperidine components.
The uniqueness of This compound lies in its combination of these diverse structural elements, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c28-15-3-2-14(26-7-1-6-23-26)24-27(15)10-13-4-8-25(9-5-13)18-16-17(20-11-19-16)21-12-22-18/h1-3,6-7,11-13H,4-5,8-10H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXARMXHDLFZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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